molecular formula C15H12ClF3O3S B1296318 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate CAS No. 907175-73-9

1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate

Cat. No.: B1296318
CAS No.: 907175-73-9
M. Wt: 364.8 g/mol
InChI Key: NRWHJFWWNZKIII-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate is an organic compound that features a trifluoroethyl group attached to a chlorophenyl ring and a methylbenzenesulfonate moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate typically involves the reaction of 4-chlorophenyl trifluoroethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The trifluoroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include sulfides and other reduced forms.

Scientific Research Applications

1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing trifluoroethyl groups into molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate involves its interaction with molecular targets through its trifluoroethyl and sulfonate groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 4-methylbenzenesulfonate
  • 2-(4-Chlorophenyl)-1,3,4-oxadiazole
  • 4-(4-Chlorophenyl)-1,3-thiazole

Uniqueness

1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in specific applications compared to similar compounds.

Properties

IUPAC Name

[1-(4-chlorophenyl)-2,2,2-trifluoroethyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3O3S/c1-10-2-8-13(9-3-10)23(20,21)22-14(15(17,18)19)11-4-6-12(16)7-5-11/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWHJFWWNZKIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301302
Record name 1-(4-chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907175-73-9
Record name 1-(4-chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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